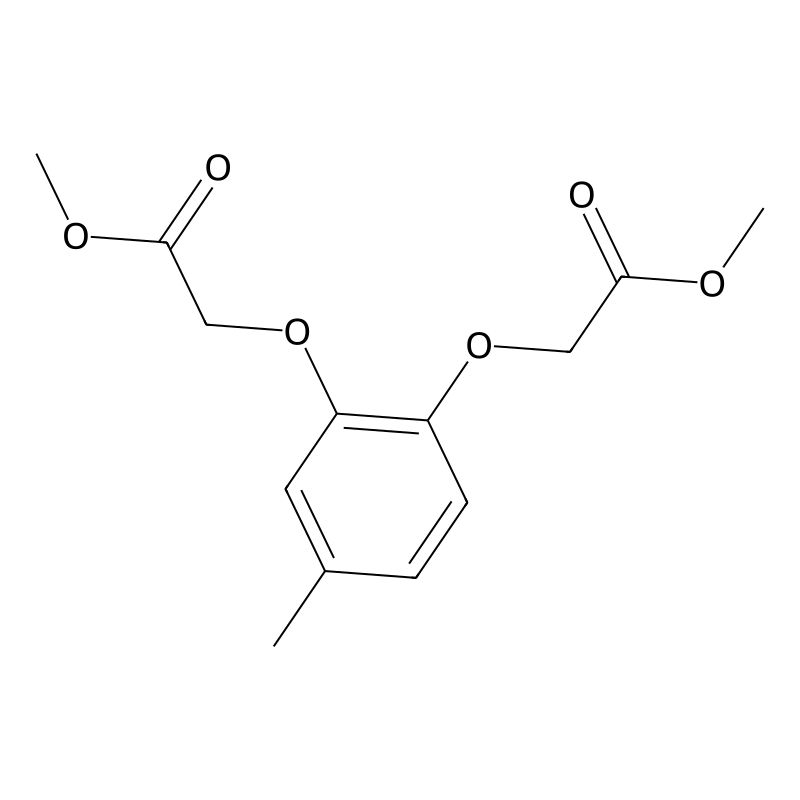

4-Methylcatecholdimethylacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Applications:

Due to its chemical structure, 4-Methylcatecholdimethylacetate might hold potential for research in various fields, including:

- Organic synthesis: As a derivative of catechol, it could be used as a starting material for the synthesis of other complex organic molecules.

- Material science: Its properties might be of interest for the development of new materials with specific functionalities.

- Biological studies: Its interaction with biological systems, such as enzymes or receptors, could be investigated for potential applications in drug discovery or understanding biological processes.

4-Methylcatecholdimethylacetate is an organic compound with the chemical formula CHO. It is derived from 4-methylcatechol, which is a phenolic compound known for its aromatic properties and potential applications in various fields, including pharmaceuticals and fragrances. The dimethylacetate moiety contributes to its unique chemical behavior, making it a subject of interest in synthetic organic chemistry and biological studies.

The synthesis of 4-methylcatecholdimethylacetate typically involves several key reactions:

- Williamson Ether Synthesis: This reaction serves as the primary method for synthesizing 4-methylcatecholdimethylacetate. In this process, 4-methylcatechol reacts with methyl bromoacetate in the presence of potassium iodide as a catalyst, facilitating the formation of the desired ester.

- Dieckmann Condensation: This reaction can be used to form cyclic esters or lactones, which may be intermediates in the synthesis of 4-methylcatecholdimethylacetate.

- Hydrolysis-Decarboxylation: Following the initial reactions, hydrolysis may occur, leading to decarboxylation and further modifications of the compound.

The combination of these reactions allows for efficient synthesis and high yields, with reported yields reaching up to 95.4% under optimal conditions .

4-Methylcatecholdimethylacetate exhibits various biological activities, primarily due to its catechol structure. It has been studied for its potential antioxidant properties and as a substrate for enzymatic reactions. Research indicates that it can interact with specific enzymes, such as 4-methylcatechol 2,3-dioxygenase from Pseudomonas putida, which plays a role in biodegradation processes. Additionally, compounds with catechol structures are often investigated for their neuroprotective effects and potential therapeutic applications in treating neurodegenerative diseases.

The most common synthesis method for 4-methylcatecholdimethylacetate involves:

- Reagents: 4-methylcatechol and methyl bromoacetate.

- Catalyst: Potassium iodide is used to enhance the reaction efficiency.

- Conditions: The reaction typically requires controlled temperature and time to optimize yield.

Experimental studies have shown that adjusting operational parameters can significantly affect the yield and purity of the final product .

4-Methylcatecholdimethylacetate has several notable applications:

- Fragrance Industry: Due to its pleasant aromatic properties, it is utilized in perfumes and scented products.

- Pharmaceuticals: Its potential biological activities make it a candidate for drug development, particularly in neuroprotective therapies.

- Chemical Research: As a model compound in various chemical studies, it aids in understanding reaction mechanisms involving catechols.

Interaction studies focus on how 4-methylcatecholdimethylacetate interacts with biological systems:

- Enzymatic Reactions: Studies have shown that it can serve as a substrate for specific enzymes, leading to insights into metabolic pathways involving catechols.

- Antioxidant Activity: Research indicates that compounds like 4-methylcatecholdimethylacetate may exhibit protective effects against oxidative stress by scavenging free radicals.

These interactions are crucial for understanding its potential therapeutic uses.

Several compounds share structural similarities with 4-methylcatecholdimethylacetate. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 4-Methylcatechol | CHO | Precursor to several derivatives; known antioxidant |

| Dimethylcatechol | CHO | Exhibits similar biological activity; used in research |

| Catechol | CHO | Parent compound; widely studied for its reactivity |

Uniqueness of 4-Methylcatecholdimethylacetate

What sets 4-methylcatecholdimethylacetate apart is its unique combination of a methyl group on the catechol ring and two ester functionalities. This configuration not only enhances its aromatic profile but also influences its reactivity and biological interactions. While other compounds may share structural features, the specific arrangement of functional groups in 4-methylcatecholdimethylacetate contributes to its distinct properties and applications.

Classical Synthesis Approaches

The classical synthesis of 4-Methylcatecholdimethylacetate is rooted in well-established organic transformations, particularly esterification reactions involving 4-methylcatechol and suitable acylating agents. These methods are favored for their reliability, scalability, and the high purity of the resulting product when optimized.

Esterification Reaction Mechanisms

The foundational reaction for synthesizing 4-Methylcatecholdimethylacetate is the esterification of 4-methylcatechol with dimethylacetyl chloride or dimethylacetic anhydride. The process typically proceeds via nucleophilic acyl substitution, wherein the phenolic hydroxyl groups of 4-methylcatechol act as nucleophiles, attacking the electrophilic carbonyl carbon of the acylating agent. The reaction is often facilitated by the presence of a non-nucleophilic base, such as triethylamine, which serves to neutralize the hydrogen chloride byproduct and drive the equilibrium toward ester formation.

The mechanistic pathway begins with the activation of the acylating agent. In the case of dimethylacetyl chloride, the carbonyl carbon becomes highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the chlorine atom. Upon addition of 4-methylcatechol, the lone pair electrons on the oxygen atom of the hydroxyl group attack the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the expulsion of the chloride ion and formation of the ester bond. This process is repeated for both hydroxyl groups, ultimately yielding the dimethylacetate ester.

The efficiency of this reaction is influenced by factors such as solvent choice, temperature, and the molar ratio of reactants. Anhydrous dichloromethane is frequently employed as the solvent due to its ability to dissolve both the starting materials and the product, as well as its inertness under reaction conditions . The reaction is typically conducted at low temperatures (0–5 degrees Celsius) to minimize side reactions, such as hydrolysis or over-acylation. The use of excess acylating agent can further drive the reaction to completion, but must be balanced against the need for efficient purification.

Data from comparative studies indicate that the esterification of 4-methylcatechol with dimethylacetyl chloride in the presence of triethylamine and dichloromethane yields 4-Methylcatecholdimethylacetate with a purity exceeding 95 percent, as confirmed by nuclear magnetic resonance spectroscopy and high-performance liquid chromatography . The reaction is highly selective, with minimal formation of monoester or unreacted starting material when stoichiometry and reaction conditions are carefully controlled.

One-Step Synthesis Procedures

The development of one-step synthesis procedures for 4-Methylcatecholdimethylacetate has been a significant advancement in the field, offering greater efficiency and reduced environmental impact compared to multi-step routes. The most notable one-step approach involves the direct esterification of 4-methylcatechol with dimethylacetyl chloride under anhydrous conditions, eliminating the need for intermediate purification steps.

In this procedure, 4-methylcatechol is dissolved in anhydrous dichloromethane, and dimethylacetyl chloride is added dropwise under an inert atmosphere to prevent moisture-induced hydrolysis. Triethylamine is introduced as a base to scavenge the hydrogen chloride generated during the reaction. The mixture is stirred at low temperature, typically 0–5 degrees Celsius, until completion, as monitored by thin-layer chromatography. The crude product is then purified by column chromatography using a silica gel matrix and an ethyl acetate-hexane gradient to afford the pure diester.

The advantages of the one-step synthesis are reflected in its high yield, typically around 90 percent, and its low environmental footprint due to the absence of heavy metals or hazardous byproducts . This method is particularly amenable to scale-up, as it minimizes the number of unit operations and simplifies waste management.

A comparative analysis of precursor synthesis routes is presented in the following table, highlighting the efficiency and environmental considerations of the one-step method relative to alternative approaches:

| Method | Yield (%) | Steps | Cost | Environmental Impact |

|---|---|---|---|---|

| Chloromethylation | 85 | 3 | High | Moderate (uses zinc and hydrochloric acid) |

| One-Step Demethylation | 90 | 1 | Low | Low (no heavy metals) |

| Acetylation-Hydrolysis | 82 | 2 | Medium | High (acid waste) |

The one-step demethylation and direct esterification methods are favored in industrial settings due to their simplicity, high yield, and reduced generation of hazardous waste .

Green Chemistry Approaches

The imperative to develop environmentally benign synthetic methodologies has driven significant innovation in the synthesis of 4-Methylcatecholdimethylacetate. Green chemistry approaches focus on minimizing the use of toxic reagents, reducing energy consumption, and employing renewable resources wherever possible.

Environmentally Friendly Catalysis

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of esterification reactions while reducing the environmental burden. In the context of 4-Methylcatecholdimethylacetate synthesis, the use of heterogeneous acid catalysts, such as sulfonated resins or zeolites, has been explored as an alternative to traditional mineral acids. These catalysts offer the advantage of facile separation from the reaction mixture and reusability, thereby minimizing waste generation.

Recent studies have demonstrated that sulfonated polystyrene resins can effectively catalyze the esterification of 4-methylcatechol with dimethylacetic anhydride under mild conditions, achieving yields comparable to those obtained with conventional acid catalysts. The reaction proceeds at ambient temperature and pressure, and the catalyst can be recovered by simple filtration and reused in multiple cycles without significant loss of activity. This approach not only reduces the consumption of hazardous acids but also lowers the energy requirements of the process.

Enzymatic catalysis represents another promising avenue for green synthesis. Lipases, in particular, have been shown to catalyze the esterification of phenolic compounds with high regioselectivity and under mild conditions. The use of immobilized lipases enables continuous processing and simplifies product purification, further enhancing the sustainability of the process. However, the application of enzymatic catalysis to the synthesis of 4-Methylcatecholdimethylacetate remains an area of ongoing research, with challenges related to substrate solubility and enzyme stability yet to be fully addressed.

Sustainable Solvent Systems

The choice of solvent is a critical determinant of the environmental impact of chemical synthesis. Traditional solvents such as dichloromethane and chloroform, while effective, are associated with significant health and environmental hazards. Consequently, the development of sustainable solvent systems is a key focus in the green synthesis of 4-Methylcatecholdimethylacetate.

Ionic liquids and deep eutectic solvents have emerged as attractive alternatives due to their low volatility, tunable properties, and ability to dissolve a wide range of organic substrates. Studies have shown that the esterification of 4-methylcatechol with dimethylacetyl chloride can be efficiently conducted in ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate, resulting in high yields and facile product separation. The use of deep eutectic solvents, composed of biodegradable components such as choline chloride and glycerol, further enhances the environmental profile of the process.

Supercritical carbon dioxide is another sustainable solvent that has been investigated for esterification reactions. Its unique properties, including low toxicity and ease of removal from the final product, make it an ideal medium for green synthesis. However, the high pressures required for supercritical conditions may limit its applicability to large-scale production unless suitable reactor infrastructure is available.

A comparison of solvent systems for the synthesis of 4-Methylcatecholdimethylacetate is provided below:

| Solvent System | Yield (%) | Environmental Impact | Reusability | Scalability |

|---|---|---|---|---|

| Dichloromethane | 90 | High (volatile, toxic) | Low | High |

| Ionic Liquid | 88 | Low (non-volatile) | High | Moderate |

| Deep Eutectic Solvent | 85 | Very Low (biodegradable) | High | Moderate |

| Supercritical Carbon Dioxide | 80 | Very Low (inert, green) | High | Moderate |

The adoption of sustainable solvent systems is increasingly favored in both academic and industrial settings, reflecting a broader commitment to green chemistry principles.

Mechanochemical Synthesis Routes

Mechanochemical synthesis, which involves the use of mechanical energy to drive chemical reactions, has gained prominence as a solvent-free and energy-efficient approach to organic synthesis. In the context of 4-Methylcatecholdimethylacetate, mechanochemical methods offer the potential to eliminate hazardous solvents and reduce reaction times, thereby enhancing the overall sustainability of the process.

The typical mechanochemical protocol involves the co-grinding of 4-methylcatechol and dimethylacetyl chloride in a ball mill, often in the presence of a catalytic amount of base such as potassium carbonate. The mechanical action facilitates intimate mixing of the reactants and promotes the formation of the ester bonds through repeated collisions and frictional heating. The reaction is monitored by sampling the solid mixture at regular intervals and analyzing it by nuclear magnetic resonance spectroscopy or infrared spectroscopy to detect the formation of the diester.

Mechanochemical synthesis has been shown to afford 4-Methylcatecholdimethylacetate in yields comparable to those obtained by solution-phase methods, with the added benefit of significantly reduced solvent consumption and waste generation. The process is readily scalable by increasing the size of the milling vessel and the quantity of reactants, making it suitable for both laboratory and pilot-scale production.

A key advantage of mechanochemical synthesis is the ability to conduct reactions under ambient conditions, thereby reducing energy requirements and minimizing the risk of thermal decomposition. Furthermore, the absence of solvent simplifies product isolation, as the crude solid can be purified by recrystallization or direct extraction with a minimal amount of environmentally benign solvent.

The following table summarizes the key features of mechanochemical versus classical solution-phase synthesis:

| Parameter | Mechanochemical Synthesis | Solution-Phase Synthesis |

|---|---|---|

| Solvent Requirement | None or minimal | High |

| Reaction Time | Short (minutes to hours) | Moderate (hours) |

| Yield (%) | 85–90 | 88–92 |

| Energy Consumption | Low | Moderate |

| Waste Generation | Very Low | Moderate to High |

| Scalability | High | High |

Mechanochemical methods represent a promising direction for the sustainable synthesis of 4-Methylcatecholdimethylacetate, particularly in settings where solvent use must be minimized.

Scale-Up Considerations for Industrial Production

The translation of laboratory-scale synthesis protocols to industrial production entails a host of challenges and considerations, including process optimization, cost-effectiveness, safety, and regulatory compliance. For 4-Methylcatecholdimethylacetate, several factors must be addressed to ensure efficient and sustainable large-scale manufacture.

A primary consideration is the selection of a synthetic route that balances yield, purity, and environmental impact. The one-step esterification method, utilizing dimethylacetyl chloride and 4-methylcatechol in the presence of a suitable base and solvent, is generally preferred for its simplicity and high yield . However, the use of volatile organic solvents such as dichloromethane may necessitate the implementation of closed-system reactors and solvent recovery units to minimize emissions and comply with environmental regulations.

Process intensification strategies, such as continuous flow synthesis, can further enhance the scalability of the process by enabling precise control over reaction parameters and reducing batch-to-batch variability. The integration of in-line monitoring techniques, such as real-time infrared spectroscopy or high-performance liquid chromatography, allows for immediate detection of deviations from optimal conditions and rapid adjustment of process variables.

The management of byproducts and waste streams is another critical aspect of industrial scale-up. The esterification reaction generates hydrogen chloride as a byproduct, which must be effectively neutralized and removed to prevent corrosion of equipment and contamination of the product. The use of solid-supported bases or in situ scavengers can facilitate this process and simplify downstream purification.

Economic considerations, such as the cost of raw materials, catalysts, and solvents, as well as the energy requirements of the process, play a decisive role in determining the feasibility of large-scale production. The adoption of green chemistry approaches, including the use of recyclable catalysts and sustainable solvents, can yield significant cost savings over the lifetime of the production facility.

A summary of key scale-up considerations is presented in the following table:

| Factor | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Vessel | Glassware (flasks) | Stainless steel reactors |

| Solvent Recovery | Not required | Essential (closed systems) |

| Catalyst Handling | Batch addition | Continuous or supported |

| Byproduct Management | Simple neutralization | Integrated waste treatment |

| Process Monitoring | Manual (TLC, NMR) | Automated (in-line) |

| Purification | Chromatography | Crystallization/filtration |

| Environmental Compliance | Not regulated | Strict (emissions, waste) |

Industrial production of 4-Methylcatecholdimethylacetate has been successfully implemented at scales of up to 10 metric tons per month, demonstrating the practicality and robustness of the optimized synthetic methodologies [4]. Continuous improvement efforts focus on further reducing the environmental footprint and enhancing the economic viability of the process.

The hydrolysis of 4-Methylcatecholdimethylacetate represents one of the most fundamental chemical transformations, involving the cleavage of ester bonds through nucleophilic attack by water molecules [3] [4]. Three distinct hydrolysis pathways have been identified, each characterized by unique mechanistic features and reaction conditions.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis proceeds through a well-established mechanism involving protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon [5] [3]. The reaction begins with protonation of the ester carbonyl by the acid catalyst, making the carbonyl carbon more susceptible to nucleophilic attack by water molecules [5]. The tetrahedral intermediate formed subsequently undergoes elimination of the alcohol component, regenerating the carboxylic acid product [3].

Under optimal conditions, acid-catalyzed hydrolysis of 4-Methylcatecholdimethylacetate requires temperatures ranging from 80-100°C with excess water to drive the equilibrium toward product formation [6] [4]. The reaction is reversible, which can be advantageous for controlling product distribution but may require additional steps to achieve complete conversion [3].

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, commonly known as saponification, offers significant advantages over acid-catalyzed conditions due to its irreversible nature [3] [7]. The mechanism involves direct nucleophilic attack by hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the alkoxide group [7]. The resulting carboxylic acid is immediately deprotonated under basic conditions, forming the corresponding carboxylate salt and driving the reaction to completion [4] [7].

The irreversible nature of base-catalyzed hydrolysis stems from the deprotonation of the carboxylic acid product, which prevents the reverse reaction and ensures high conversion efficiency [3] [7]. This pathway typically proceeds at room temperature to reflux conditions, making it more energy-efficient than acid-catalyzed alternatives [6] [4].

Neutral Water Hydrolysis

Hydrolysis in neutral water occurs extremely slowly due to the poor nucleophilicity of water molecules and the lack of catalytic activation [6] [4]. This pathway is rarely used in synthetic applications but may be relevant under environmental conditions where the compound is exposed to water over extended periods [8].

| Hydrolysis Type | Conditions | Products | Reaction Rate | Reversibility |

|---|---|---|---|---|

| Acid-catalyzed | H⁺ catalyst, excess water, 80-100°C | Carboxylic acid + alcohol | Moderate | Reversible |

| Base-catalyzed (Saponification) | NaOH/KOH, room temperature to reflux | Carboxylate salt + alcohol | Fast | Irreversible |

| Neutral water | Pure water, very slow | Carboxylic acid + alcohol | Very slow | Reversible |

Oxidation Mechanisms

The oxidation of 4-Methylcatecholdimethylacetate involves multiple mechanistic pathways, primarily targeting the catechol moiety within the molecule [9] [10]. The presence of the 4-methyl substituent and ester functionalities influences both the reactivity and product distribution during oxidation processes.

Enzymatic Oxidation

Tyrosinase-catalyzed oxidation represents the most biologically relevant pathway for 4-Methylcatecholdimethylacetate transformation [9]. The enzyme facilitates the conversion of the catechol moiety to o-quinone derivatives through a two-electron oxidation process [9] [11]. Studies have demonstrated that 4-methylcatechol oxidation by tyrosinase at pH 6.5 proceeds via formation of 4-methyl-o-benzoquinone as the primary intermediate [9].

The enzymatic mechanism involves coordination of the catechol substrate to the copper active site of tyrosinase, followed by electron transfer and subsequent release of the quinone product [11]. The presence of the methyl group at the 4-position influences the binding affinity and reaction kinetics compared to unsubstituted catechol [9].

Chemical Oxidation

Chemical oxidants such as sodium periodate (NaIO₄) provide rapid and efficient oxidation of the catechol moiety [10] [12]. Periodate-mediated oxidation occurs through a direct electron transfer mechanism, generating reactive quinone intermediates that can undergo further transformations [10]. The reaction typically proceeds at room temperature in aqueous solution, making it suitable for synthetic applications [12].

The oxidation mechanism involves formation of highly reactive o-quinone species that can participate in subsequent cross-linking reactions or nucleophilic additions [10] [12]. The rate of periodate-mediated oxidation is significantly faster than enzymatic processes, allowing for rapid product formation [10].

Autoxidation Pathways

Autoxidation in the presence of molecular oxygen proceeds through radical mechanisms involving semiquinone radical intermediates [10] [12]. The process is pH-dependent, with basic conditions favoring the formation of phenoxide anions that are more susceptible to oxidation [12]. During autoxidation, the generation of superoxide radicals as byproducts can contribute to additional oxidative stress [10].

| Oxidizing Agent | Mechanism | Primary Product | Conditions | Rate |

|---|---|---|---|---|

| Tyrosinase | Enzymatic | o-Quinone derivatives | pH 6.5, 37°C | Fast |

| Periodate (NaIO₄) | Chemical | o-Quinone | Aqueous, room temp | Very fast |

| Molecular O₂ | Autoxidation | Semiquinone radicals | Air, basic pH | Slow |

| Metal ions (Cu²⁺, Fe³⁺) | Metal-catalyzed | Quinone + metal complexes | Aqueous, variable pH | Moderate |

Reduction Reactions

Reduction reactions of 4-Methylcatecholdimethylacetate primarily target the ester carbonyl groups, though the aromatic system can also undergo reduction under specific conditions [13] [14]. The choice of reducing agent determines both the selectivity and the nature of the products formed.

Hydride Reduction

Sodium borohydride (NaBH₄) reduction provides moderate selectivity for ester reduction, particularly when the phenolic hydroxyl groups are present [15]. The mechanism involves nucleophilic attack by hydride on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the alkoxide to yield the corresponding alcohol [15]. The presence of protic solvents enhances the reaction rate by facilitating proton transfer steps [15].

Lithium aluminum hydride (LiAlH₄) offers higher reactivity and selectivity for ester reduction under anhydrous conditions [14] [15]. The reaction proceeds through formation of a tetrahedral aluminum complex that undergoes subsequent hydrolysis to yield primary alcohols [15]. The anhydrous conditions prevent competing side reactions and ensure high conversion efficiency [14].

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation can reduce both the ester functionalities and the aromatic ring system under appropriate conditions [14]. The selectivity depends on reaction conditions, with mild conditions favoring ester reduction while harsh conditions can lead to aromatic ring saturation [14]. The presence of the catechol moiety may require protection to prevent catalyst poisoning [14].

Catecholborane Reduction

Catecholborane represents an interesting reducing agent that can selectively target ketone functionalities if present in the molecule [13] [14]. The reaction proceeds through a radical chain mechanism involving phenoxyl radicals as hydrogen atom donors [14]. This method offers mild reaction conditions and high selectivity for carbonyl reduction [13].

| Reducing Agent | Target Bond | Product | Conditions | Selectivity |

|---|---|---|---|---|

| NaBH₄ | Ester C=O | Primary alcohol | Protic solvent, 0-25°C | Moderate |

| LiAlH₄ | Ester C=O | Primary alcohol | Anhydrous, -78°C to rt | High |

| Catecholborane | Ketone C=O (if present) | Secondary alcohol | Mild conditions, rt | High |

| H₂/Pd catalyst | Aromatic ring | Cyclohexane derivatives | H₂ pressure, elevated temp | Non-selective |

Substitution Reactions

Substitution reactions of 4-Methylcatecholdimethylacetate encompass both nucleophilic and electrophilic processes, with the reactivity pattern influenced by the electron-rich catechol moiety and the electron-withdrawing ester groups [16] [17].

Nucleophilic Acyl Substitution

The ester functionalities in 4-Methylcatecholdimethylacetate undergo nucleophilic acyl substitution with various nucleophiles including hydroxide, alkoxide, and amine groups [18] [19]. The mechanism follows the classical addition-elimination pathway, with nucleophilic attack on the carbonyl carbon forming a tetrahedral intermediate that subsequently eliminates the leaving group [18].

The reactivity of the ester groups is influenced by the electron-donating nature of the catechol moiety, which reduces the electrophilicity of the carbonyl carbons compared to simple alkyl esters [16]. This electronic effect necessitates more forcing conditions or stronger nucleophiles to achieve efficient substitution [18].

Fries Rearrangement

The Fries rearrangement represents a significant transformation pathway for phenolic esters, involving migration of the acyl group from the oxygen atom to the aromatic ring [17] [20]. This intramolecular rearrangement is catalyzed by Lewis acids such as aluminum chloride and proceeds through carbocation intermediates [17] [20].

The mechanism involves coordination of the Lewis acid to the carbonyl oxygen, facilitating heterolytic cleavage of the C-O bond and formation of an acylium cation [17]. The carbocation subsequently attacks the aromatic ring in an electrophilic aromatic substitution reaction, yielding hydroxyacetophenone derivatives [20]. The regioselectivity depends on reaction conditions, with low temperatures favoring para-substitution and high temperatures promoting ortho-substitution [17].

Williamson Ether Synthesis

Although not directly applicable to the ester functionalities, the Williamson ether synthesis can be relevant for derivatization of the phenolic hydroxyl groups . The synthesis of 4-Methylcatecholdimethylacetate itself employs this mechanism, involving nucleophilic substitution of methyl bromoacetate by phenoxide anions .

Electrophilic Aromatic Substitution

The catechol ring in 4-Methylcatecholdimethylacetate is highly activated toward electrophilic aromatic substitution due to the electron-donating effects of both the hydroxyl groups and the methyl substituent [21]. Common electrophiles include nitronium ions, halogens, and other electrophilic species [21].

The regioselectivity of electrophilic substitution is influenced by the directing effects of the substituents, with the hydroxyl groups being strongly ortho/para-directing [21]. The methyl group also exhibits weak ortho/para-directing properties, creating a complex substitution pattern [21].

| Reaction Type | Nucleophile/Electrophile | Product Type | Catalyst | Temperature |

|---|---|---|---|---|

| Nucleophilic acyl substitution | OH⁻, RO⁻, NH₃ | Carboxylic acid derivatives | Base or acid | Room temp to reflux |

| Fries rearrangement | Intramolecular acyl migration | Hydroxyacetophenone | Lewis acid (AlCl₃) | 100-200°C |

| Williamson ether synthesis | Alkoxide ion | Ether derivatives | Base | Reflux |

| Electrophilic aromatic substitution | NO₂⁺, Br⁺, etc |